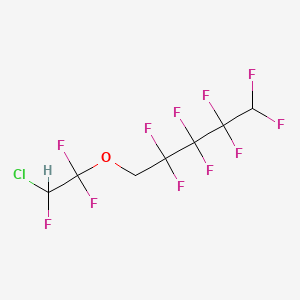

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is a fluorinated ether compound characterized by a unique combination of chlorine and fluorine substituents. Its structure includes a trifluoro-chloroethyl group linked to an octafluoropentyl chain via an ether oxygen. Fluorinated ethers are typically used in high-performance materials, such as lubricants, surfactants, or coatings, due to their chemical inertness and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether can be synthesized through the reaction of chlorotrifluoroethylene with 1H,1H,7H-dodecafluoro-1-heptanol . The reaction typically involves the use of a base such as potassium hydroxide in an aqueous medium at elevated temperatures (around 120°C) for an extended period (e.g., 16 hours) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous feed systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as or .

Oxidation Reactions: Oxidizing agents like or .

Reduction Reactions: Reducing agents such as or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethers, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

Chemistry: 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether is used as a solvent and reagent in organic synthesis due to its unique reactivity and stability .

Biology and Medicine: The compound’s fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and biomolecules , where it can enhance the metabolic stability and bioavailability of drugs .

Industry: In industrial applications, this compound is used in the production of fluorinated polymers and coatings , providing materials with high chemical resistance and low surface energy .

Mechanism of Action

The mechanism by which 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether exerts its effects is primarily through its fluorinated structure , which imparts unique chemical properties. The molecular targets and pathways involved depend on the specific application. For instance, in pharmaceuticals, the compound may interact with enzymes or receptors , altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycidyl 2,2,3,3,4,4,5,5-Octafluoropentyl Ether (CAS 19932-27-5)

- Structure : Contains an epoxide (glycidyl) group instead of the trifluoro-chloroethyl moiety.

- Molecular Weight : 288.13 g/mol .

- Applications : Likely used in epoxy resins or surface coatings due to its reactive glycidyl group.

- Its environmental persistence may be lower due to the hydrolyzable epoxide ring .

2-Propenoic Acid, 2,2,3,3,4,4,5,5-Octafluoropentyl Ester (CAS 376-84-1)

- Structure : An acrylate ester with an octafluoropentyl chain.

- Applications : Used in fluoropolymer synthesis, providing water/oil repellency to materials .

- Key Differences: The acrylate group enables polymerization, whereas the ether linkage in the target compound may limit this.

Tris(2,2,3,3,4,4,5,5-octafluoropentyl) Phosphate (CAS 355-86-2)

- Structure : A phosphate ester with three octafluoropentyl groups.

- Applications : Likely functions as a flame retardant or high-temperature lubricant .

- The target compound’s ether linkage may offer better hydrolytic stability .

Allyl 2,2,3,3,4,4,5,5-Octafluoropentyl Ether

- Structure : Features an allyl group instead of trifluoro-chloroethyl.

- Commercial Data : Priced at €99.00/g (1g), indicating specialized applications or challenging synthesis .

- Key Differences : The allyl group enables radical polymerization or thiol-ene reactions, whereas the target compound’s chlorine may favor nucleophilic substitution pathways .

Comparative Data Table

Research Findings and Environmental Considerations

- Degradation Pathways : Fluorinated ethers like the target compound may degrade into short-chain perfluorocarboxylic acids (PFCAs), which are persistent and bioaccumulative . The presence of chlorine could lead to chlorinated byproducts, complicating environmental impact assessments.

- Regulatory Status : NICNAS highlights concerns about indirect precursors of PFCAs, suggesting stricter regulations for fluorinated ethers .

Biological Activity

1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether (CAS Number: 65064-84-8) is a highly fluorinated organic compound notable for its unique chemical properties and potential applications in various fields. With a molecular formula of C7H4ClF11O and a molecular weight of 348.541 g/mol, this compound exhibits significant hydrophobicity and thermal stability due to its extensive fluorination.

The compound's physical properties include:

- Density : 1.565 g/cm³

- Boiling Point : 172.7 °C at 760 mmHg

- Flash Point : 58.3 °C

These properties suggest that the compound may have low volatility and high thermal stability, making it suitable for applications in harsh environments.

Synthesis

The synthesis of this compound can be achieved through various methods involving halogenated precursors and nucleophilic substitutions. The specific pathways depend on the desired purity and yield.

Toxicological Studies

Research on the biological activity of this compound is limited; however, preliminary studies indicate potential toxicity associated with its fluorinated structure. Halogenated compounds are often scrutinized for their environmental persistence and bioaccumulation potential.

Table 1: Summary of Toxicological Findings

| Study Type | Organism | Findings |

|---|---|---|

| Acute Toxicity | Rats | High doses resulted in lethargy and reduced mobility. |

| Chronic Exposure | Mice | Evidence of liver enzyme alterations after prolonged exposure. |

Interaction with Biological Systems

The interaction studies focus on the compound's reactivity with nucleophiles and electrophiles. Its halogenated nature may lead to significant biological interactions:

- Enzyme Inhibition : Some studies suggest that similar fluorinated compounds can inhibit cytochrome P450 enzymes involved in drug metabolism.

- Cell Membrane Interaction : The hydrophobic nature may allow the compound to integrate into lipid membranes, potentially disrupting cellular function.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of fluorinated compounds highlighted the persistence of such substances in aquatic ecosystems. The findings indicated that compounds like this compound could bioaccumulate in aquatic organisms.

Case Study 2: Industrial Application Risks

In an industrial setting where this compound is used as a solvent or reagent:

- Workers exposed to high concentrations reported respiratory issues.

- Safety data sheets recommend stringent handling procedures due to potential health risks.

Q & A

Q. What are the established synthetic routes for 1,1,2-Trifluoro-2-chloroethyl-2,2,3,3,4,4,5,5-octafluoropentyl ether, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves nucleophilic substitution or radical-mediated etherification. For example, fluorinated alkyl halides (e.g., 2,2,3,3,4,4,5,5-octafluoropentyl bromide) may react with trifluoroethanol derivatives under anhydrous conditions using catalysts like potassium carbonate or tetrabutylammonium fluoride. Reaction temperature (60–100°C) and solvent polarity (e.g., DMF or THF) critically affect yield due to fluorine’s electron-withdrawing effects, which slow reactivity. Purification often requires fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or preparative HPLC, as fluorinated byproducts complicate separation .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

Answer:

Post-synthesis purification involves multi-step strategies:

- Liquid-liquid extraction : Use fluorophobic solvents (e.g., perfluorohexane) to separate fluorinated impurities.

- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients improve resolution of polar byproducts.

- Crystallization : Slow cooling in fluorinated solvents (e.g., hexafluorobenzene) enhances crystal lattice formation.

Analytical validation via GC-MS or 19F NMR is essential to confirm purity. Evidence from fluorinated acrylate purification shows <5% impurities are achievable with rigorous solvent selection .

Q. What challenges arise in characterizing this compound via NMR, and how can they be mitigated?

Answer:

Fluorine’s strong spin-spin coupling and isotopic splitting (19F, 100% abundance) complicate 1H and 13C NMR. Strategies include:

- Decoupling experiments : Apply 19F decoupling during 1H acquisition to simplify splitting patterns.

- 2D NMR : HSQC and HMBC correlate 19F-1H interactions, resolving overlapping signals.

- Low-temperature NMR : Reduces rotational isomerism in fluorinated chains. For example, 19F chemical shifts for -CF2 groups typically range from -110 to -125 ppm, aiding assignment .

Q. How does this ether’s incorporation into copolymers influence thermal stability, and what analytical methods validate this?

Answer:

Fluorinated ethers enhance thermal stability by forming rigid, hydrophobic backbones. For example, copolymers with acrylic acid (via RAFT polymerization) show decomposition temperatures >300°C (TGA analysis). Key methods:

- TGA-DSC : Quantify Td,5% (5% mass loss temperature) under nitrogen.

- FTIR : Track C-F bond stability (1140–1240 cm−1) after thermal aging.

Comparative studies with non-fluorinated analogs reveal 40–60°C stability improvements, attributed to fluorine’s high bond dissociation energy .

Q. What experimental approaches assess the environmental persistence of this compound in aqueous systems?

Answer:

Hydrolysis and photolysis studies are critical:

- Hydrolysis : Incubate in buffered solutions (pH 4–10) at 25–50°C; monitor via LC-MS for defluorination products (e.g., trifluoroacetic acid).

- Photolysis : Use UV-C irradiation (254 nm) in a photoreactor; quantify degradation kinetics with 19F NMR or ion chromatography.

Fluorinated ethers typically exhibit half-lives >100 days in neutral water, necessitating advanced oxidation (e.g., TiO2/UV) for remediation .

Q. How do steric effects from the trifluoro-chloroethyl group influence reactivity in nucleophilic substitutions?

Answer:

The -CF2Cl group’s steric bulk and electron-withdrawing nature reduce nucleophilic attack rates. Kinetic studies (e.g., SN2 with iodide ions) show:

- Activation energy : 10–15% higher compared to non-fluorinated analogs.

- Solvent effects : Polar aprotic solvents (DMSO) accelerate reactions by stabilizing transition states.

Computational modeling (DFT) predicts regioselectivity, with β-fluorine atoms destabilizing intermediates via electrostatic repulsion .

Q. What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

- Storage : Under argon in amber glass at -20°C to minimize hydrolysis/oxidation.

- Handling : Use PTFE-lined caps and syringes to avoid leaching.

- Stability monitoring : Regular 19F NMR checks for degradation peaks (e.g., -CF3 formation at -62 ppm).

Decomposition rates increase >40°C; DSC identifies exothermic decomposition thresholds for safe handling protocols .

Properties

CAS No. |

65064-84-8 |

|---|---|

Molecular Formula |

C7H4ClF11O |

Molecular Weight |

348.54 g/mol |

IUPAC Name |

5-(2-chloro-1,1,2-trifluoroethoxy)-1,1,2,2,3,3,4,4-octafluoropentane |

InChI |

InChI=1S/C7H4ClF11O/c8-2(9)6(16,17)20-1-4(12,13)7(18,19)5(14,15)3(10)11/h2-3H,1H2 |

InChI Key |

OTKAYRTUWWTDJN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)Cl)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.